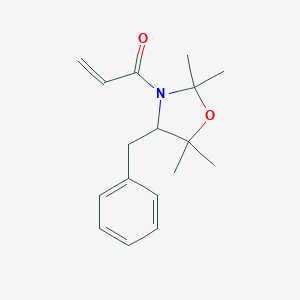![molecular formula C14H19N3O B230434 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one is a chemical compound that belongs to the spirocyclic family of compounds. It is a bicyclic compound that is composed of a triazole ring and a spirocyclic lactam ring. This compound has been studied for its potential use in a variety of scientific research applications, including drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one is not fully understood. However, it is believed to act as a modulator of the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one has been shown to have a number of biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, as well as anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one in lab experiments is its potential as a lead compound for the development of new drugs. It is also relatively easy to synthesize, which makes it a useful compound for studying the structure-activity relationships of spirocyclic compounds. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one. One area of research could be the development of new drugs based on this compound, particularly those targeting the central nervous system. Another area of research could be the study of the structure-activity relationships of spirocyclic compounds, which could lead to the development of new compounds with improved properties. Additionally, further research could be done on the potential toxicity of this compound and ways to mitigate its effects in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one involves the reaction of 1,2,4-triazole with a spirocyclic lactam. The reaction is typically carried out in the presence of a catalyst, such as copper or palladium, and under controlled conditions of temperature and pressure.
Applications De Recherche Scientifique
2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one has been studied for its potential use in a variety of scientific research applications. One of the main areas of research has been in the field of drug discovery and development. This compound has been shown to have potential as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Propriétés
Formule moléculaire |
C14H19N3O |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-phenyl-1,2,4-triazaspiro[4.6]undecan-3-one |
InChI |
InChI=1S/C14H19N3O/c18-13-15-14(10-6-1-2-7-11-14)16-17(13)12-8-4-3-5-9-12/h3-5,8-9,16H,1-2,6-7,10-11H2,(H,15,18) |
Clé InChI |
QKJFGXJXDLJQOJ-UHFFFAOYSA-N |
SMILES |
C1CCCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
SMILES canonique |
C1CCCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230409.png)




![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)

![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)

![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)